molecular formula C11H18Cl2N2 B15296369 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride

1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride

Cat. No.: B15296369
M. Wt: 249.18 g/mol
InChI Key: KTRSJLOTHIHTBT-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride is a chemical compound of significant interest in neuroscience and pharmaceutical research. Its core structure, a phenylpyrrolidine, is a recognized pharmacophore in the development of central nervous system (CNS)-active compounds. Research on structurally analogous pyrrolidine derivatives has shown these molecules to be substrates for Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters . This interaction suggests potential research applications for this compound in studying neurodegenerative processes and enzyme kinetics, building upon investigations into MPTP-like neurotoxins . Furthermore, the broader class of 3-aminopyrrolidine derivatives has demonstrated notable biological activities in preclinical studies. Various pyrrolidine-2,5-dione (succinimide) derivatives have been synthesized and evaluated for their potent anticonvulsant properties . Some of these related compounds have also shown promising antinociceptive and antiallodynic efficacy in models of neuropathic and tonic pain, indicating potential for research into non-opioid analgesic pathways . The dihydrochloride salt form, as offered here, enhances the compound's stability and solubility for in vitro experimental applications. This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

1-methyl-3-phenylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-13-8-7-11(12,9-13)10-5-3-2-4-6-10;;/h2-6H,7-9,12H2,1H3;2*1H

InChI Key

KTRSJLOTHIHTBT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(C2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with phenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and yield .

Chemical Reactions Analysis

1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

While the search results do not provide information specifically for "1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride", they do offer insights into related compounds and their applications, which can help infer potential uses and research directions.

Here's what can be gathered:

Scientific Research Applications

Pyrrolidine Derivatives: Pyrrolidine derivatives, including chiral compounds like (3S)-1-phenylpyrrolidin-3-amine dihydrochloride, are broadly used in medicinal chemistry due to their diverse biological activities.

Applications of (3S)-1-phenylpyrrolidin-3-amine dihydrochloride :

  • Chemistry: As a building block in synthesizing complex molecules and as a chiral auxiliary in asymmetric synthesis.
  • Biology: For study of potential biological activities, such as effects on enzymes and receptors.
  • Medicine: For potential therapeutic uses, like the development of drugs for neurological disorders.
  • Industry: In the production of pharmaceuticals.

Synthesis and Production: The synthesis of related compounds involves building the pyrrolidine ring and adding functional groups. Industrial production involves optimized conditions for high yield and purity, including crystallization and purification.

Biological Activity of (3S)-1-phenylpyrrolidin-3-amine dihydrochloride :

  • Influences neurotransmitter systems, like dopamine and norepinephrine, suggesting uses for treating ADHD and depression.
  • Interacts with receptors, including serotonin receptors, which are involved in mood regulation.

Structure-Activity Relationship (SAR) Studies:

  • SAR studies on pyrimidine derivatives show how modifications to substituents can optimize potency and lipophilicity, which is relevant to designing more effective compounds .
  • For example, conformational restriction of an N-methylphenethylamine group or exchange of a morpholine substituent can significantly increase inhibitory potency .

Comparative Analysis :

Compound NameStructural FeaturesBiological Activity
(S)-1-Phenylpyrrolidin-3-amine HClChiral amine with similar structureStudied for CNS effects; stimulant properties
1-(4-Fluorophenyl)pyrrolidineFluorinated phenyl groupIncreased lipophilicity; potential for bioavailability
1-(4-Methylphenyl)pyrrolidineMethyl substitutionAltered metabolic stability; varied receptor interactions

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways within cells .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Backbone

Compound Name Molecular Formula Key Substituents Salt Form Notable Features
1-Methyl-3-phenylpyrrolidin-3-amine C₁₁H₁₆N₂·2HCl 1-Methyl, 3-phenyl Dihydrochloride Aromatic phenyl group enhances lipophilicity; dihydrochloride improves solubility
(S)-1-Methylpyrrolidin-3-amine dihydrochloride C₅H₁₂N₂·2HCl 1-Methyl Dihydrochloride Lacks phenyl group; simpler structure with higher polarity
N,N-Dimethylpyrrolidin-3-amine dihydrochloride C₆H₁₄N₂·2HCl 1,3-Dimethyl Dihydrochloride Additional methyl group increases steric hindrance
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl Pyridinyl substituent Dihydrochloride Pyridine ring introduces basicity and hydrogen bonding potential

Key Observations :

  • Phenyl vs. Pyridinyl Groups : The phenyl group in the target compound provides aromatic hydrophobicity, whereas pyridinyl groups (e.g., in ) introduce hydrogen-bonding capability and altered electronic properties.

Comparison with Non-Pyrrolidine Dihydrochloride Salts

Compound Name Molecular Formula Core Structure Applications
Trientine dihydrochloride C₆H₁₈N₄·2HCl Linear tetraamine Copper chelation therapy (Wilson’s disease)
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl Complex heterocycle Plasma kallikrein inhibitor (hereditary angioedema)
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride C₉H₂₁Cl₂N₃O Morpholine ring Research applications (unclear specificity)

Key Observations :

  • Structural Complexity : Berotralstat dihydrochloride () has a multi-ring system with fluorinated groups, contrasting with the simpler pyrrolidine core of the target compound.
  • Therapeutic Use : Trientine dihydrochloride () exemplifies how dihydrochloride salts are utilized in metal chelation, whereas the target compound’s phenylpyrrolidine structure may target neurological or metabolic pathways.

Physicochemical and Pharmacological Differences

Solubility and Stability

  • Dihydrochloride Salts: Compounds like 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride exhibit higher water solubility than their free base or monohydrochloride counterparts due to the presence of two HCl molecules .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride?

Answer:
The synthesis typically involves a multi-step process starting with pyrrolidine derivatives and benzylamine precursors. A common method includes:

Ring formation : Alkylation of pyrrolidinone derivatives with benzyl halides to introduce the phenyl group (modified from benzylamine reactions in ).

Amine functionalization : Reductive amination or nucleophilic substitution to introduce the methyl group at the 3-position.

Salt formation : Conversion to the dihydrochloride salt via treatment with hydrochloric acid (HCl) under controlled pH and temperature to ensure purity and stability .
Key parameters include solvent selection (e.g., ethanol or dichloromethane), reaction time (12–24 hours), and purification via recrystallization .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm the pyrrolidine ring, methyl, and phenyl substituents (e.g., δ 2.5–3.5 ppm for pyrrolidine protons, δ 7.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 277.23 g/mol for the dihydrochloride form) .
  • X-ray Crystallography : For crystalline derivatives, resolving bond angles and salt conformation .

Advanced: How can enantiomeric purity be ensured during the synthesis of chiral this compound?

Answer:
Chiral resolution techniques include:

  • Diastereomeric salt formation : Use of chiral resolving agents like tartaric acid derivatives to separate enantiomers via differential crystallization .
  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose or cellulose-based columns) to isolate enantiomers .
  • Asymmetric synthesis : Catalytic methods using chiral ligands (e.g., BINAP) to control stereochemistry during key steps like reductive amination .

Advanced: What methodologies are recommended for analyzing contradictory pharmacological data involving this compound?

Answer:
Contradictions in receptor binding or toxicity data require:

Dose-response validation : Repetition of assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

Receptor profiling : Competitive binding assays (e.g., radioligand displacement) against a panel of targets (e.g., serotonin, dopamine receptors) to assess selectivity .

Metabolic stability testing : Liver microsome assays to rule out metabolite interference .

Statistical rigor : Use of ANOVA or Bayesian analysis to quantify variability between studies .

Basic: What are the solubility and stability considerations for this compound in aqueous buffers?

Answer:

  • Solubility : The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C) compared to the free base. For buffered solutions (pH 4–6), use phosphate or citrate buffers to prevent precipitation .
  • Stability : Store at –20°C in desiccated conditions. Avoid prolonged exposure to light or temperatures >40°C, which may degrade the pyrrolidine ring .

Advanced: How can researchers optimize analytical methods for detecting trace impurities in synthesized batches?

Answer:

  • HPLC-MS/MS : Use reverse-phase C18 columns with a gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Detect low-abundance species via tandem MS in MRM mode .
  • ICP-MS : For heavy metal contamination (e.g., Pd from catalysts), limit detection to <1 ppm .
  • Forced degradation studies : Expose samples to heat, light, or acidic/alkaline conditions to identify degradation products .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal as hazardous chemical waste .

Advanced: What computational modeling approaches are suitable for predicting the compound’s receptor interactions?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to serotonin or sigma receptors. Validate with MD simulations (e.g., GROMACS) to assess binding stability .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC50_{50} values to predict activity against related targets .

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